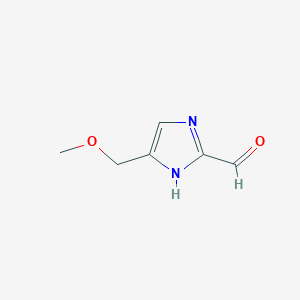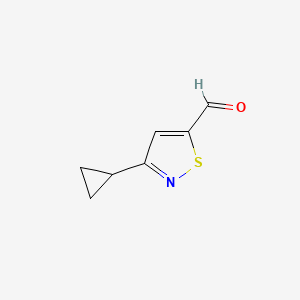![molecular formula C14H11BrN2S2 B7637623 4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "BTB-1" and has shown promise in a variety of applications, including the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BTB-1 involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to changes in cellular processes and may have therapeutic implications in the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that BTB-1 can have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and changes in cellular processes. These effects could have implications for the development of new drugs and treatments for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTB-1 in lab experiments is its ability to selectively inhibit certain enzymes, which can lead to more targeted studies and a better understanding of cellular processes. However, one limitation of using BTB-1 is that it may not be effective in all types of experiments, and further research is needed to fully understand its potential uses.
Zukünftige Richtungen
There are many potential future directions for research involving BTB-1. Some possible areas of study include its use in the development of new drugs and treatments for diseases such as cancer and Alzheimer's, as well as its potential use in the study of cellular processes and enzyme activity. Additionally, further research is needed to fully understand the limitations and potential applications of this compound.
Synthesemethoden
The synthesis method for BTB-1 involves the reaction of 4-bromoaniline with 2-thiophen-3-yl-1,3-thiazole-4-carbaldehyde in the presence of a base. This reaction results in the formation of BTB-1 as a yellow solid.
Wissenschaftliche Forschungsanwendungen
BTB-1 has been studied for its potential use in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of certain enzymes, which could have implications for the development of new drugs and treatments for a variety of diseases.
Eigenschaften
IUPAC Name |
4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c15-11-1-3-12(4-2-11)16-7-13-9-19-14(17-13)10-5-6-18-8-10/h1-6,8-9,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAWARCUKGVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSC(=N2)C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)


![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)

